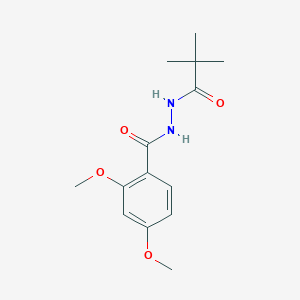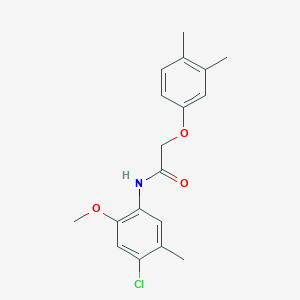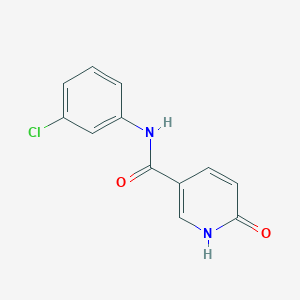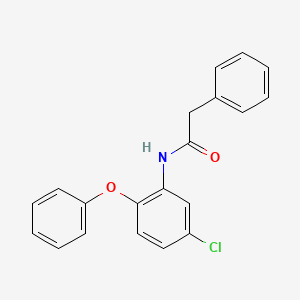![molecular formula C16H13ClN2O2 B5859910 5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5859910.png)
5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in the cells. For example, in anticancer activity, it has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In antimicrobial activity, it has been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and the target organism. In anticancer activity, this compound has been shown to induce DNA damage and inhibit the activity of specific enzymes involved in cancer cell proliferation. In antimicrobial activity, it has been reported to disrupt the cell membrane of bacteria, leading to their death. In herbicidal activity, it has been shown to inhibit the growth of specific weeds by interfering with their metabolic processes.
実験室実験の利点と制限
The advantages of using 5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments include its relatively simple synthesis method, its diverse biological activities, and its potential applications in various fields. However, some limitations should be considered, such as its potential toxicity and the need for further studies to fully understand its mechanism of action and optimize its biological activity.
将来の方向性
The future directions for 5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole research include the optimization of its biological activity, the evaluation of its toxicity and safety, and the development of new applications in various fields. In medicinal chemistry, this compound could be further evaluated for its potential as a drug candidate for the treatment of cancer, infectious diseases, and inflammatory disorders. In agriculture, it could be tested for its potential as a safer and more effective herbicide or insecticide. In materials science, it could be used as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities and potential applications in various fields. Its synthesis method is relatively simple and efficient, and its mechanism of action is still being studied. Further research is needed to fully understand its biological activity, optimize its efficacy, and develop new applications.
合成法
The synthesis of 5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl alcohol with 3-methylbenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then treated with potassium carbonate in dimethylformamide to yield the final product. This synthesis method has been reported in the literature and is relatively simple and efficient.
科学的研究の応用
5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been evaluated for its anticancer, antimicrobial, and anti-inflammatory activities. In agriculture, it has been tested for its herbicidal and insecticidal properties. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-3-2-4-12(9-11)16-18-15(21-19-16)10-20-14-7-5-13(17)6-8-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTNZZQWWVICAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B5859834.png)


![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid](/img/structure/B5859861.png)


![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5859905.png)

![2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5859917.png)


![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5859933.png)
![methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5859938.png)